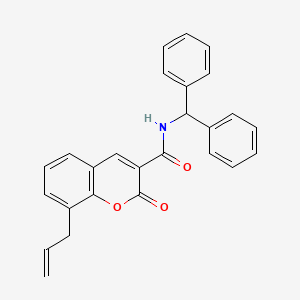
8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide, also known as Compound A, is a synthetic compound that has been widely studied for its potential therapeutic properties. This compound belongs to the class of chromene derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A is not fully understood. However, it is believed to act on various molecular targets, including enzymes and signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation. It has also been found to modulate various signaling pathways, including the nuclear factor-kappa B pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. It has also been found to induce apoptosis in cancer cells and reduce the accumulation of amyloid-beta plaques in Alzheimer's disease. Additionally, it has been found to have analgesic and anti-anxiety effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A is that it has shown promising results in various scientific research studies. It has also been found to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for research on 8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and selective compounds. Another direction is to study its potential therapeutic properties in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to determine its efficacy and safety in humans, which could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A involves the reaction of 8-allyl-7-hydroxy-2H-chromene-2-one with diphenylmethylamine in the presence of a catalyst. The reaction yields this compound, which can be purified using standard techniques.
Aplicaciones Científicas De Investigación
8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A has been studied extensively for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound A has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In inflammation research, this compound A has been found to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
N-benzhydryl-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3/c1-2-10-20-15-9-16-21-17-22(26(29)30-24(20)21)25(28)27-23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2-9,11-17,23H,1,10H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRAHHOAILHJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5004713.png)
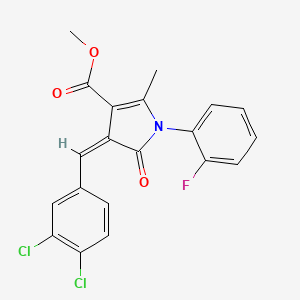
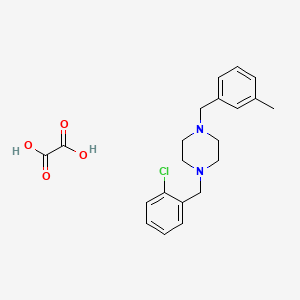
![5-[(5-bromo-2-furyl)methylene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5004733.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5004738.png)
![3-(4-bromophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5004739.png)
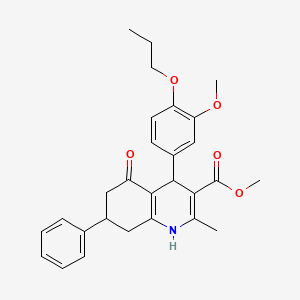
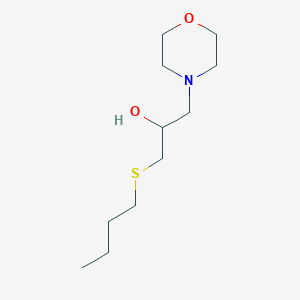
![ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004754.png)
![5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5004761.png)
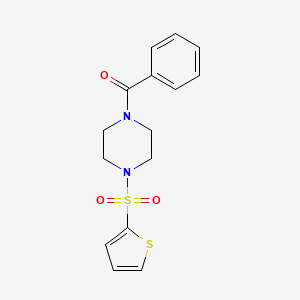
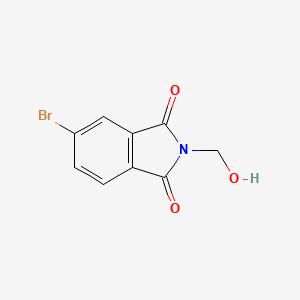
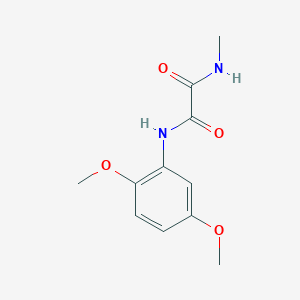
![N-[(5-ethyl-2-pyridinyl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004805.png)